Cas no 118035-05-5 (Butanoic acid,(2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1-methylethyl)-5,12-epoxybenzocyclodecen-6-ylester (9CI))

Butanoic acid,(2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1-methylethyl)-5,12-epoxybenzocyclodecen-6-ylester (9CI) structure
118035-05-5 structure
Product Name:Butanoic acid,(2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1-methylethyl)-5,12-epoxybenzocyclodecen-6-ylester (9CI)
CAS-nummer:118035-05-5
MF:C24H38O4
MW:390.556128025055
CID:209898
PubChem ID:6443372
Update Time:2025-04-19

Butanoic acid,(2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1-methylethyl)-5,12-epoxybenzocyclodecen-6-ylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid,(2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1-methylethyl)-5,12-epoxybenzocyclodecen-6-ylester (9CI)
    • Butanoic acid,(2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1
    • Litophynin C
    • Butanoic acid, (2S,4R,4aR,5R,6R,9E,12R,12aR)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-2-hydroxy-6,10-dimethyl-1-methylene-4-(1-methylethyl)-5,12-epoxybenzocyclodecen-6-yl ester
    • 118035-05-5
    • [(12Z)-4-hydroxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadec-12-en-9-yl] butanoate
    • Inchi: 1S/C24H38O4/c1-7-9-20(26)28-24(6)11-8-10-15(4)12-19-21-16(5)18(25)13-17(14(2)3)22(21)23(24)27-19/h10,14,17-19,21-23,25H,5,7-9,11-13H2,1-4,6H3/b15-10-
    • InChI-sleutel: ZXQCKAYQYGLLES-GDNBJRDFSA-N
    • LACHT: O1C2CC(C)=CCCC(C)(C1C1C(C(C)C)CC(C(=C)C12)O)OC(CCC)=O |c:4|

Berekende eigenschappen

  • Exacte massa: 390.27714
  • Monoisotopische massa: 390.27701
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 5
  • Complexiteit: 637
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 55.8
  • XLogP3: 4

Experimentele eigenschappen

  • Dichtheid: 1.06
  • Kookpunt: 483.8°Cat760mmHg
  • Vlampunt: 154.5°C
  • Brekindex: 1.52
  • PSA: 55.76
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd